

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diaminopurine

Cat. No.: B7767852

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (DAP), a purine analogue of adenine, holds significant interest across diverse scientific fields, including drug development, molecular biology, and virology. Initially investigated for its antineoplastic properties, particularly in the treatment of leukemia, its unique biological functions continue to be explored.[1] DAP is notably found in the genome of the cyanophage S-2L, where it completely replaces adenine, conferring resistance to host-cell restriction enzymes.[2] This comprehensive technical guide provides an in-depth overview of the core physicochemical properties of **2,6-diaminopurine**. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its key biological pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Physicochemical Properties

The physicochemical characteristics of **2,6-diaminopurine** are fundamental to its biological activity, solubility, and formulation considerations in drug development. Key properties are summarized below.

General and Structural Properties

Property	Value	Source(s)
IUPAC Name	7H-Purine-2,6-diamine	[1]
Other Names	2-aminoadenine; 2,6-DAP	[1]
CAS Number	1904-98-9	[3]
Chemical Formula	C ₅ H ₆ N ₆	[3]
Molar Mass	150.14 g/mol	[4]
Appearance	White to light yellow crystalline powder or granules	[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **2,6-diaminopurine**.

Property	Value(s)	Experimental Conditions	Source(s)
Melting Point	>300 °C	(lit.)	[3]
pKa ₁	5.09	Water	
pKa ₂	10.77	Water	
Predicted pKa	8.61 ± 0.20	Predicted	[3]
Water Solubility	2.38 g/L	20 °C	[3]
logP (Predicted)	-0.9	N/A	[4]

Spectral Properties

Spectral data is crucial for the identification, quantification, and structural elucidation of **2,6-diaminopurine**.

Spectral Data	Key Features	Source(s)
UV-Vis Absorption	λ_{max} at 214, 247, and 280 nm	In phosphate buffer (pH 7.4)
Fluorescence	Emission observed around 345 nm	Excitation at 287 nm
Fluorescence Quantum Yield	0.037	In aqueous solution
FT-IR	Characteristic peaks for N-H, C=N, and C=C functional groups.	KBr disc or ATR-Neat
^{13}C -NMR	Spectra available in DMSO- d_6	Predicted and experimental data available
^1H -NMR	Spectra available in various deuterated solvents	Predicted and experimental data available

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and for the analysis of **2,6-diaminopurine**.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a spectrophotometric titration method for the experimental determination of the acid dissociation constants (pKa) of **2,6-diaminopurine**.

- **Preparation of Stock Solution:** Prepare a concentrated stock solution of **2,6-diaminopurine** in a suitable solvent, such as DMSO.
- **Buffer Preparation:** Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).
- **Sample Preparation:** In a 96-well UV-transparent microplate, add a fixed volume of the **2,6-diaminopurine** stock solution to each well containing the different buffer solutions. Include buffer blanks for background correction.

- Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.
- Data Analysis:
 - Identify wavelengths with the largest absorbance changes as a function of pH.
 - Plot absorbance at these selected wavelengths against the measured pH of each buffer.
 - Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa values, which correspond to the pH at the inflection points of the curve.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

- Sample Preparation: Add an excess amount of solid **2,6-diaminopurine** to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.^[5]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation at high speed can be used to separate the solid from the saturated solution.^[5]
- Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of **2,6-diaminopurine** in the supernatant is then determined using a validated analytical method, such as HPLC with UV detection or LC-MS.^{[5][6]}
- Quantification: Prepare a calibration curve using known concentrations of **2,6-diaminopurine** to accurately quantify its concentration in the saturated solution. The determined concentration represents the equilibrium solubility.^[5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation, identification, and quantification of **2,6-diaminopurine** in various matrices.[4]

- Sample Preparation: For biological samples, such as cells or tissues, acid hydrolysis may be required to release free purine bases. Deproteinization of plasma or urine samples can be achieved by precipitation with an agent like trichloroacetic acid.[4]
- Chromatographic System:
 - Column: A reversed-phase C18 column is commonly used.[4]
 - Mobile Phase: A gradient elution with a buffered aqueous solution (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[4]
 - Flow Rate: A standard flow rate is 1 mL/min.[4]
- Detection:
 - UV Detection: The column effluent is monitored at the maximum absorbance wavelength of **2,6-diaminopurine**, which is around 280 nm.[4][7]
 - Mass Spectrometry (LC-MS): For enhanced specificity and sensitivity, the HPLC system can be coupled to a mass spectrometer.[4]

Biological Activity and Mechanisms of Action

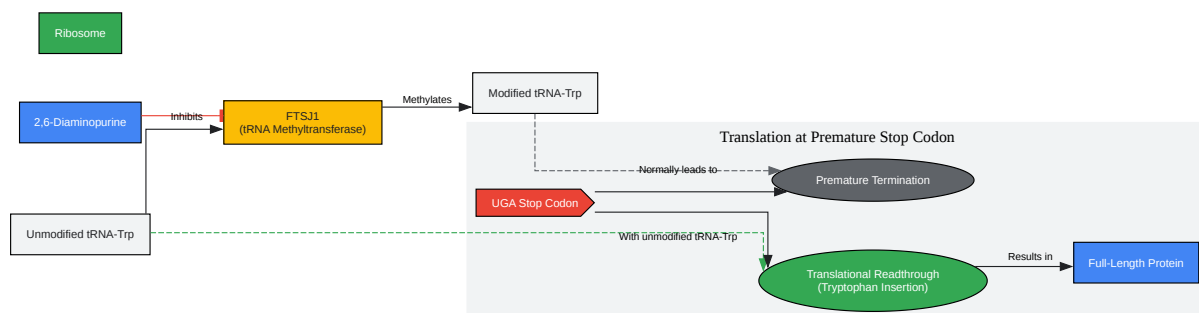
2,6-Diaminopurine exhibits several notable biological activities, including the correction of nonsense mutations, and antiviral and anti-leukemia effects.

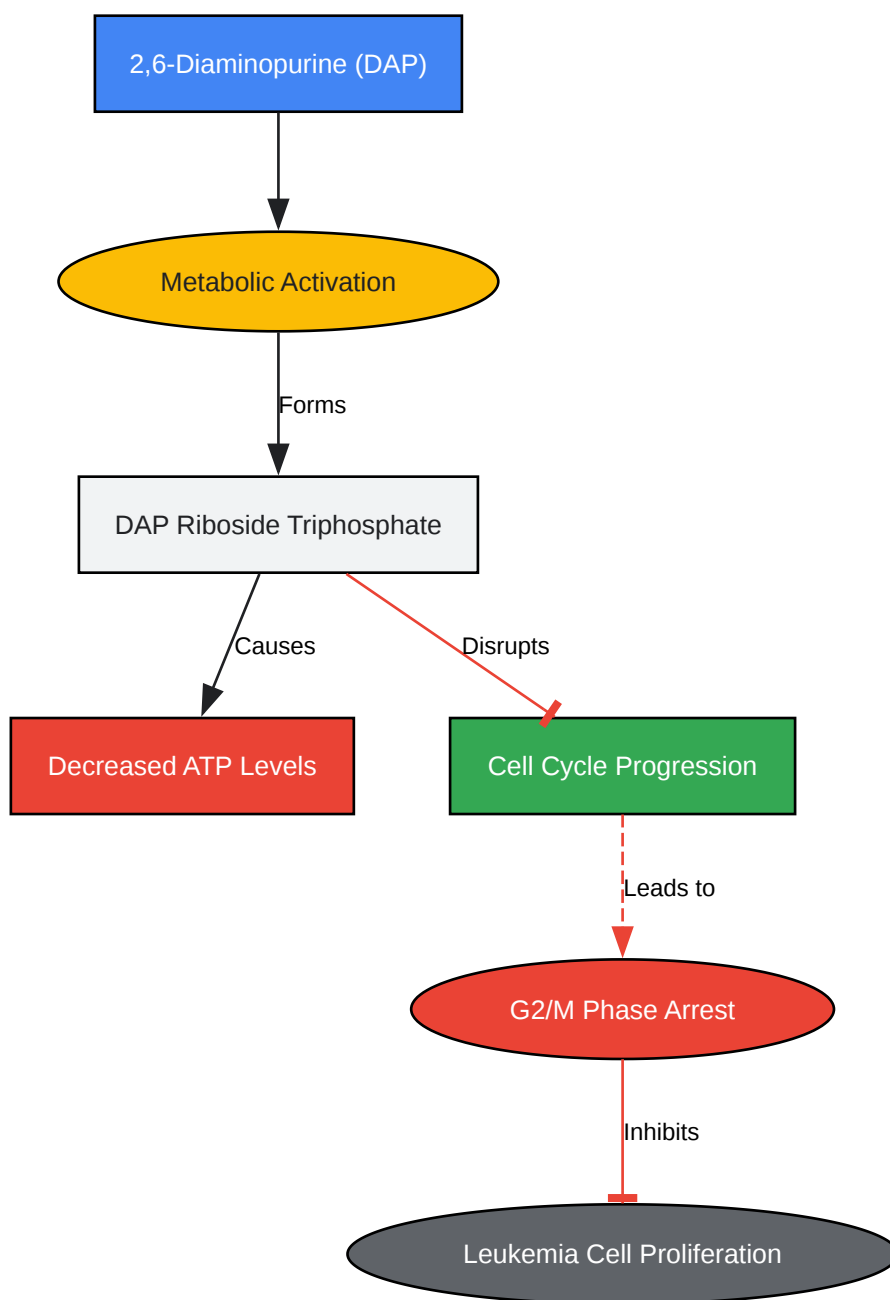
Correction of UGA Nonsense Mutations

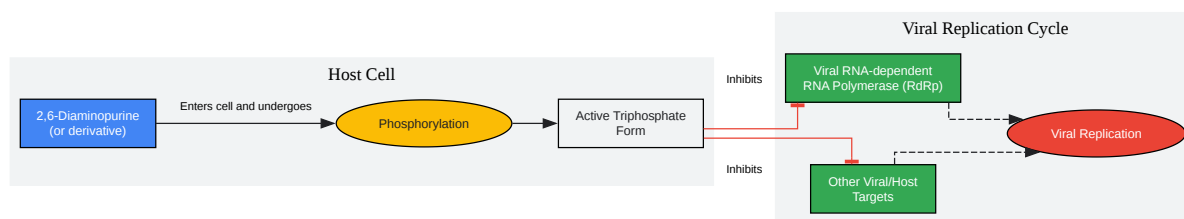
2,6-Diaminopurine has been identified as a potent corrector of UGA nonsense mutations.[6]

This mechanism is particularly promising for the treatment of genetic diseases caused by such mutations. DAP functions by inhibiting the tRNA-specific 2'-O-methyltransferase, FTSJ1.[6][8]

This inhibition prevents the modification of cytosine 34 in tRNA^{Trp}, leading to the translational readthrough of the UGA premature stop codon and the insertion of a tryptophan residue.[8][9]







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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7767852#physicochemical-properties-of-2-6-diaminopurine]

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